6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis
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Overview
Description
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis is a chemical compound characterized by its unique structure, which includes a benzyl group attached to an octahydro-pyrrolo[3,4-b]pyridine ring system
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial. Moxifloxacin primarily targets bacterial topoisomerase IV and DNA gyrase (topoisomerase II), enzymes required for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Given its role as an intermediate in the synthesis of moxifloxacin , it can be inferred that it might contribute to the antibacterial activity of the final product. Moxifloxacin inhibits bacterial DNA replication by binding to bacterial topoisomerase IV and DNA gyrase, leading to the inhibition of bacterial growth .
Biochemical Pathways
As an intermediate in the synthesis of moxifloxacin , it may indirectly affect the DNA replication pathway in bacteria by inhibiting the action of topoisomerase IV and DNA gyrase .
Result of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibacterial activity of the final product by inhibiting bacterial DNA replication .
Action Environment
One synthesis method mentions carrying out a stage of the process in an inert solvent, such as toluene, at temperatures ranging between 50° c and the boiling temperature of the solvent . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as solvent type and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo stereoselective reduction to yield the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Stereoselective reduction is a key reaction to obtain the cis configuration.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction and substitution can lead to a variety of functionalized compounds .
Scientific Research Applications
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine: A closely related compound with similar structural features.
(4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: Another stereoisomer with different stereochemistry.
Moxifloxacin Impurity 122: A related compound used as an intermediate in the synthesis of moxifloxacin.
Uniqueness
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring specific stereoisomers .
Properties
CAS No. |
151213-41-1 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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